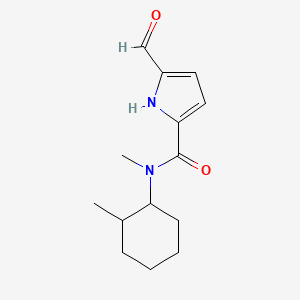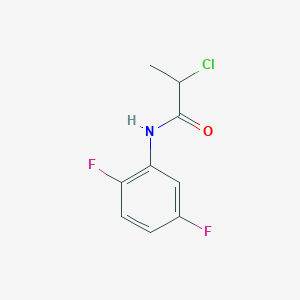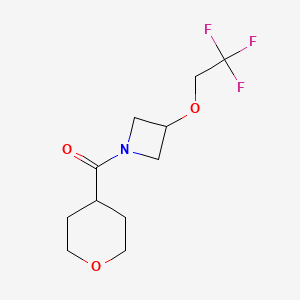![molecular formula C22H27FN6O2 B2523366 3-(4-fluorofenil)-1,7-diisobutil-9-metil-7,9-dihidro-[1,2,4]triazino[3,4-f]purina-6,8(1H,4H)-diona CAS No. 898449-37-1](/img/structure/B2523366.png)
3-(4-fluorofenil)-1,7-diisobutil-9-metil-7,9-dihidro-[1,2,4]triazino[3,4-f]purina-6,8(1H,4H)-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenyl)-1,7-diisobutyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C22H27FN6O2 and its molecular weight is 426.496. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorophenyl)-1,7-diisobutyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-1,7-diisobutyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Los investigadores han explorado las propiedades antiproliferativas de este compuesto contra las células cancerosas. Específicamente, se sintetizó una nueva serie de derivados de 5H-[1,2,4]triazino[5,6-b]indol, incluido el compuesto mencionado. Estos derivados mostraron una fuerte actividad antiproliferativa in vitro contra varias líneas celulares de cáncer (A549, MCF-7, Hela y HepG-2) con baja citotoxicidad contra las células normales .
- El compuesto 3k, en particular, exhibió una actividad prometedora con valores de IC50 de 0,59 μM (A549), 0,86 μM (MCF-7), 1,31 μM (Hela) y 0,92 μM (HepG-2). Investigaciones adicionales revelaron que se unía selectivamente a iones ferrosos e inducía apoptosis en células cancerosas .
- Dada la avidez de las células cancerosas por el hierro, los quelantes de hierro han ganado atención como posibles terapias contra el cáncer. El compuesto 3k, con sus propiedades quelantes de hierro, podría explorarse más a fondo para el tratamiento del cáncer .
- Los quelantes de hierro ayudan a regular los niveles intracelulares de hierro, inhibiendo la proliferación de células cancerosas. Investigar la eficacia de 3k en la depleción de hierro justifica un estudio adicional .
- El compuesto 3k detuvo el ciclo celular en la fase G1 e indujo una apoptosis significativa en las células A549. El análisis de Western blot sugirió que la apoptosis podría ocurrir a través de la vía de las mitocondrias .
- La síntesis de 9H-benzo[f]pirimidino[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinona, un nuevo sistema heterocíclico, se logró utilizando un procedimiento de retro Diels-Alder. Este compuesto podría tener diversas aplicaciones .
- El compuesto se ha utilizado en reacciones de alquilación catalizadas por base, produciendo 1,2,4-triazoles tiopropargilatos. Tales reacciones amplían su utilidad sintética .
Actividad Antiproliferativa Contra Células Cancerosas
Terapia de Quelación de Hierro
Apoptosis Mediada por Mitocondrias
Nuevo Sistema Heterocíclico
Alquilación Catalizada por Base
En resumen, 3-(4-fluorofenil)-1,7-diisobutil-9-metil-7,9-dihidro-[1,2,4]triazino[3,4-f]purina-6,8(1H,4H)-diona es prometedora en terapia contra el cáncer, química heterocíclica y desarrollo de fármacos. Se necesitan más estudios para liberar todo su potencial
Mecanismo De Acción
Target of Action
The primary target of this compound is related to iron chelation . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function . The compound’s role as an iron chelator suggests it may interact with iron ions within the body, potentially influencing various biochemical processes.
Mode of Action
The compound interacts with its targets by selectively binding to ferrous ions . This interaction can lead to significant changes in the cellular environment, particularly in cancer cells that have a higher iron requirement than normal cells .
Biochemical Pathways
The compound’s interaction with iron ions can affect various biochemical pathways. For instance, decreasing intracellular iron ion level can significantly inhibit cancer cell proliferation . This suggests that the compound may influence pathways related to cell proliferation and apoptosis. Further investigations are needed to fully understand the affected pathways and their downstream effects.
Result of Action
The compound has demonstrated antiproliferative activity against cancer cells . It has been shown to arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in dose and time-dependent manners . This suggests that the compound’s action results in molecular and cellular effects that inhibit cancer cell growth and promote cell death.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of Fe2+ ions can abolish the cytotoxicity of the compound This suggests that the compound’s efficacy may be influenced by the iron ion levels within the body
Análisis Bioquímico
Biochemical Properties
3-(4-fluorophenyl)-1,7-diisobutyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as protein kinases, which are crucial for cell signaling pathways . The interaction between 3-(4-fluorophenyl)-1,7-diisobutyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione and these enzymes involves binding to the active site, thereby preventing substrate access and subsequent enzymatic activity.
Cellular Effects
The effects of 3-(4-fluorophenyl)-1,7-diisobutyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to inhibit the proliferation of cancer cells by interfering with the c-Met/VEGFR-2 signaling pathways, leading to reduced cell growth and induction of apoptosis . Additionally, 3-(4-fluorophenyl)-1,7-diisobutyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione affects gene expression by downregulating oncogenes and upregulating tumor suppressor genes.
Molecular Mechanism
At the molecular level, 3-(4-fluorophenyl)-1,7-diisobutyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione exerts its effects through several mechanisms. It binds to specific biomolecules, such as protein kinases, inhibiting their activity . This inhibition disrupts downstream signaling pathways, leading to altered cellular responses. Furthermore, 3-(4-fluorophenyl)-1,7-diisobutyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in gene transcription and protein synthesis.
Temporal Effects in Laboratory Settings
The temporal effects of 3-(4-fluorophenyl)-1,7-diisobutyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . This compound exhibits stability under standard laboratory conditions, but its activity may decrease over time due to degradation. Long-term exposure to 3-(4-fluorophenyl)-1,7-diisobutyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione has been shown to cause sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
Dosage Effects in Animal Models
In animal models, the effects of 3-(4-fluorophenyl)-1,7-diisobutyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione vary with different dosages . At lower doses, this compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of metastasis. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. The threshold for these effects varies depending on the animal model and the duration of exposure.
Metabolic Pathways
3-(4-fluorophenyl)-1,7-diisobutyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity.
Transport and Distribution
The transport and distribution of 3-(4-fluorophenyl)-1,7-diisobutyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione within cells and tissues involve specific transporters and binding proteins . This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation are influenced by factors such as membrane permeability and binding affinity to intracellular proteins.
Subcellular Localization
The subcellular localization of 3-(4-fluorophenyl)-1,7-diisobutyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione affects its activity and function . This compound is primarily localized in the cytoplasm and nucleus, where it interacts with target biomolecules. Post-translational modifications and targeting signals play a role in directing 3-(4-fluorophenyl)-1,7-diisobutyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione to specific subcellular compartments, influencing its biological effects.
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-9-methyl-1,7-bis(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN6O2/c1-13(2)10-28-20(30)18-19(26(5)22(28)31)24-21-27(18)12-17(25-29(21)11-14(3)4)15-6-8-16(23)9-7-15/h6-9,13-14H,10-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTLJDCHQHJFAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(N=C3N2CC(=NN3CC(C)C)C4=CC=C(C=C4)F)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2523286.png)
![(3Z)-3-{[(2-ethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2523288.png)


![2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid;hydrochloride](/img/structure/B2523292.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2523293.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2523296.png)
![[2-[2-(cyclopropylcarbamoyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2523298.png)
![[(3,4-Dimethoxyphenyl)methyl]thiourea](/img/structure/B2523300.png)

![(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-phenylethenesulfonamide](/img/structure/B2523305.png)
![2-(butylsulfanyl)-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2523306.png)
